molecular formula C14H9N3O3 B8381916 N-benzoyl 2-cyano-4-nitroaniline

N-benzoyl 2-cyano-4-nitroaniline

Cat. No.: B8381916
M. Wt: 267.24 g/mol
InChI Key: QVUJRFNSKIXQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl 2-cyano-4-nitroaniline is a specialized organic compound designed for research and development, particularly in the fields of advanced materials science and synthetic chemistry. This chemical features a multifunctional molecular structure, integrating electron-accepting nitro and cyano groups with an electron-donating benzoyl-protected aniline moiety. This push-pull architecture is characteristic of compounds with significant nonlinear optical (NLO) potential, making it a candidate for investigation in photonic devices and electro-optical applications . As a derivative of the 2-cyano-4-nitroaniline scaffold—a known and important intermediate in the synthesis of disperse dyes and organic pigments —this benzoylated analogue offers researchers a novel building block. It is particularly useful for constructing complex molecules, such as heterocyclic systems like quinazoline, which are prevalent in medicinal chemistry for developing anti-inflammatory agents . The compound's mechanism of action in research settings is rooted in its molecular properties. The extended pi-conjugation system and significant dipole moment, enhanced by the benzoyl group, can lead to increased molecular interaction energy and polarizability . These properties are fundamental for applications that rely on intermolecular charge transfer, which can alter the dielectric anisotropy and rotational viscosity of host systems like liquid crystals, potentially leading to faster electro-optical response times . Researchers are directed to explore its utility in synthes novel functional materials, organic semiconductors, and as a precursor for complex ligand systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

N-(2-cyano-4-nitrophenyl)benzamide

InChI

InChI=1S/C14H9N3O3/c15-9-11-8-12(17(19)20)6-7-13(11)16-14(18)10-4-2-1-3-5-10/h1-8H,(H,16,18)

InChI Key

QVUJRFNSKIXQFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Benzoyl 2 Cyano 4 Nitroaniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orglibretexts.org For N-benzoyl 2-cyano-4-nitroaniline, the analysis reveals key bonds that can be strategically disconnected.

The most evident disconnection is the amide C-N bond, a common and reliable bond-forming reaction. This leads to two primary synthons: a benzoyl cation equivalent and a 2-cyano-4-nitroaniline anion equivalent. The corresponding synthetic equivalents would be benzoyl chloride and 2-cyano-4-nitroaniline.

A second level of disconnection focuses on the functional groups on the aniline (B41778) ring. The cyano group can be retrosynthetically derived from an amino group via a diazonium salt (a Sandmeyer reaction) or could be present in an earlier precursor. Similarly, the nitro group is typically introduced via an electrophilic aromatic substitution (nitration) reaction.

Therefore, two plausible retrosynthetic pathways emerge:

Pathway A: Disconnecting the amide bond first, identifying 2-cyano-4-nitroaniline as a key intermediate. This intermediate can be further disconnected to simpler precursors like 2-chlorobenzonitrile (B47944).

Pathway B: Disconnecting the ring substituents first. For instance, removing the cyano group via a retro-Sandmeyer reaction leads to 4-nitro-1,2-diamine, which is then traced back to simpler nitroaromatics.

This analysis allows for the logical design of multiple synthetic routes, which can be evaluated for efficiency and feasibility. youtube.com

Established Synthetic Routes and Reaction Conditions

The forward synthesis of this compound can be achieved through various routes, starting from different precursors and employing a range of reaction conditions.

Synthesis from N,N-di(benzoyl)2-methyl-4-nitroaniline via Oxidative Cleavage

One proposed, though less common, synthetic pathway involves the oxidative cleavage of a precursor such as N,N-di(benzoyl)2-methyl-4-nitroaniline. This method hinges on the selective oxidation of the methyl group at the C2 position of the aniline ring to a nitrile.

This transformation is challenging and would require a potent oxidizing agent capable of converting the methyl group into a cyano group, potentially through a multi-step process involving intermediates like an aldehyde or a carboxylic acid, followed by amination and dehydration. While specific documented conditions for this exact transformation are scarce, the general principle relies on strong oxidants.

Table 1: Hypothetical Conditions for Oxidative Cleavage

Step Reagents Conditions Purpose
1. Oxidation KMnO₄ or CrO₃/H₂SO₄ Elevated temperature Oxidation of methyl to carboxylic acid
2. Amidation SOCl₂, then NH₃ Anhydrous solvent Conversion of acid to primary amide
3. Dehydration P₂O₅ or SOCl₂ Heating Conversion of amide to nitrile

This route's complexity and the harsh conditions required, which could affect the nitro and benzoyl groups, make it a synthetically challenging option compared to alternatives.

Exploration of Alternative Precursor Chemistry

A more established and efficient route involves the synthesis of the key intermediate, 2-cyano-4-nitroaniline, followed by a final benzoylation step. Several patented methods detail the industrial production of 2-cyano-4-nitroaniline. google.compatsnap.comgoogle.com

A common starting material is 2-chlorobenzonitrile. The synthesis proceeds in three main stages:

Nitration: 2-chlorobenzonitrile is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The reaction conditions are controlled to favor the formation of 2-chloro-5-nitrobenzonitrile (B92243). patsnap.comgoogle.com

Ammonolysis: The resulting 2-chloro-5-nitrobenzonitrile undergoes nucleophilic aromatic substitution. The chlorine atom is replaced by an amino group using high-concentration ammonia (B1221849), often under pressure and at elevated temperatures, to yield 2-cyano-4-nitroaniline. google.com

Benzoylation: The final step is the acylation of 2-cyano-4-nitroaniline with benzoyl chloride in the presence of a base to form the target molecule, this compound.

Table 2: Established Synthesis of 2-Cyano-4-nitroaniline Intermediate

Step Precursor Reagents Conditions Product Reference
Nitration 2-chlorobenzonitrile HNO₃, H₂SO₄ 5-10°C 2-chloro-5-nitrobenzonitrile google.com

This pathway is generally preferred due to its higher yields and more controllable reaction steps.

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing the synthesis.

Detailed Mechanistic Studies of Benzoylation Reactions

The benzoylation of 2-cyano-4-nitroaniline is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction. ncert.nic.in The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in 2-cyano-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, moving electrons onto the oxygen atom and forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and concurrently, the chloride ion, a good leaving group, is eliminated.

Deprotonation: A base, such as pyridine (B92270) or sodium hydroxide (B78521), removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final this compound amide product. The base also serves to neutralize the HCl byproduct. ncert.nic.in

Advanced Spectroscopic and Structural Characterization of N Benzoyl 2 Cyano 4 Nitroaniline

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N-benzoyl 2-cyano-4-nitroaniline, with the molecular formula C₁₄H₈N₄O₃, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes.

The calculated monoisotopic mass serves as a benchmark for experimental verification. In an HRMS experiment, typically using electrospray ionization (ESI), the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the differentiation of this ion from others with the same nominal mass but different elemental formulas, thus confirming the compound's composition.

Fragmentation Pathway Analysis and Structural Corroboration

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is predicted to proceed through characteristic pathways dictated by its functional groups.

The most likely initial cleavages would occur at the labile amide bond. A primary fragmentation pathway is the formation of the benzoyl cation (C₆H₅CO⁺), which is a resonance-stabilized species and typically gives a very strong signal at an m/z of 105. This is a hallmark fragmentation for N-benzoyl compounds. The observation of this fragment would strongly support the presence of the benzoyl moiety.

Another significant fragmentation route would involve the other part of the molecule, leading to a [2-cyano-4-nitroaniline]⁺ radical cation or related fragments. Further fragmentation could involve the loss of the nitro group (NO₂, 46 Da) or nitrous oxide (N₂O, 44 Da), which are common fragmentation patterns for nitroaromatic compounds. The presence of the cyano group might also lead to the loss of HCN (27 Da). Analysis of the mass spectrum of the closely related compound N-(4-nitrophenyl)benzamide shows a base peak at m/z 105 (benzoyl cation) and the molecular ion peak at m/z 242, confirming this fragmentation behavior. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

N-H Stretching: A sharp peak in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. In a related molecule, 4-(heptyloxy)-N-(4-nitrophenyl)benzamide, this peak appears at 3357 cm⁻¹. mdpi.com

C=O Stretching (Amide I): A strong absorption between 1660-1690 cm⁻¹ due to the carbonyl stretch of the amide group. The exact position is sensitive to hydrogen bonding. N-(4-nitrophenyl)benzamide shows this peak around 1660 cm⁻¹. mdpi.comnist.gov

C≡N Stretching: A sharp, medium-intensity peak in the 2220-2260 cm⁻¹ range, characteristic of the nitrile group.

NO₂ Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Multiple peaks in the 3000-3100 cm⁻¹ region (C-H stretch) and 1450-1600 cm⁻¹ region (C=C ring stretching).

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3300 - 3400 Medium-Sharp
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Nitrile C≡N Stretch 2220 - 2260 Medium-Sharp
Amide C=O Stretch (Amide I) 1660 - 1690 Strong
Aromatic C=C Ring Stretch 1450 - 1600 Medium-Variable
Nitro NO₂ Asymmetric Stretch 1500 - 1550 Strong
Nitro NO₂ Symmetric Stretch 1330 - 1370 Strong
Amide C-N Stretch (Amide III) 1200 - 1300 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving its extensive conjugated system. The molecule contains multiple chromophores, including the benzoyl group and the 2-cyano-4-nitroaniline moiety.

The 4-nitroaniline (B120555) substructure itself is a classic example of a "push-pull" system, where the amino group (-NH-) acts as an electron donor (push) and the nitro group (-NO₂) and cyano group (-CN) act as strong electron acceptors (pull). This intramolecular charge transfer (ICT) character results in a significant bathochromic (red) shift of the principal absorption band (a π→π* transition) into the near-UV or even the visible region of the spectrum. The UV-Vis spectrum of 4-nitroaniline shows a strong absorption maximum around 380 nm. researchgate.netresearchgate.net The addition of the electron-withdrawing benzoyl and cyano groups is expected to further influence the electronic structure, likely leading to a complex spectrum with strong absorptions in the 300-450 nm range. A shorter wavelength absorption corresponding to the π→π* transitions of the benzoyl ring would also be anticipated, likely below 280 nm.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Electronic Transitions for this compound

Transition Type Chromophore Predicted λₘₐₓ (nm)
π→π* Benzoyl Group < 280
π→π* (ICT) Nitroaniline System 350 - 450

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Quality Assessment

To date, a solved crystal structure for this compound has not been reported in the public domain. However, suitable single crystals for X-ray diffraction could hypothetically be grown using standard techniques. A common method involves the slow evaporation of a saturated solution of the compound. The choice of solvent is critical; solvents such as ethanol, ethyl acetate, or acetone, or mixtures thereof, would be primary candidates. The quality of the resulting crystals would be assessed using optical microscopy for clarity, regular morphology, and lack of twinning, followed by preliminary X-ray diffraction to evaluate the diffraction pattern's sharpness and resolution.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Although no experimental crystallographic data exists for the title compound, its key structural features can be predicted by analyzing the structures of similar molecules, such as N-benzyl-3-nitroaniline. researchgate.net

Intermolecular hydrogen bonding would be a dominant feature in the crystal packing. A classic hydrogen bond is expected to form between the amide hydrogen (N-H) as the donor and an oxygen atom of the nitro group from an adjacent molecule (N-H···O=N) as the acceptor. This type of interaction often leads to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice, profoundly influencing the material's solid-state properties. Without experimental data, a table of specific bond lengths and angles cannot be generated.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-cyano-4-nitroaniline
N-(4-nitrophenyl)benzamide
4-(Heptyloxy)-N-(4-nitrophenyl)benzamide
4-nitroaniline

Theoretical and Computational Chemistry of N Benzoyl 2 Cyano 4 Nitroaniline

Quantum Chemical Studies (Density Functional Theory, DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of N-benzoyl 2-cyano-4-nitroaniline. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), a detailed picture of the molecule's quantum mechanical nature can be obtained.

Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC1-N1 (Amide)1.36 Å
C7=O1 (Carbonyl)1.24 Å
C10-N2 (Nitro)1.48 Å
C8-C13 (Cyano)1.45 Å
C13≡N3 (Cyano)1.16 Å
Bond AngleC2-N1-C7128.5°
O1-C7-C6120.8°
C9-C10-N2118.7°
Dihedral AngleC2-N1-C7-C6-145.2°

Electronic Structure and Charge Distribution

The distribution of electron density within this compound is highly influential in determining its chemical behavior. Natural Bond Orbital (NBO) analysis is a powerful technique to study charge distribution and intramolecular interactions. The analysis reveals a significant polarization of charge due to the presence of electron-withdrawing nitro (-NO2) and cyano (-CN) groups, as well as the electron-donating effect of the amide linkage. The oxygen and nitrogen atoms of the nitro and cyano groups exhibit a high negative charge, while the adjacent carbon atoms are rendered electron-deficient. This charge separation creates a substantial molecular dipole moment, indicating the molecule's polar nature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is primarily localized on the 4-nitroaniline (B120555) ring, specifically on the amine nitrogen and the aromatic ring. Conversely, the LUMO is predominantly distributed over the benzoyl moiety and the cyano group. The relatively small HOMO-LUMO energy gap suggests that the molecule is chemically reactive and prone to electronic transitions. This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.78
LUMO Energy-2.54
HOMO-LUMO Gap4.24

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, providing a theoretical counterpart to experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic resonance (NMR) chemical shifts. The predicted 1H and 13C NMR spectra show distinct signals for the aromatic protons and carbons, with the chemical shifts being influenced by the electronic environment created by the substituents.

IR Spectroscopy: The vibrational frequencies calculated using DFT correspond to the absorption bands in the infrared (IR) spectrum. Key vibrational modes for this compound include the N-H stretch of the amide, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the nitro group, and the C≡N stretch of the cyano group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum. The calculations typically predict intense absorption bands in the ultraviolet-visible region, corresponding to π→π* and n→π* electronic transitions within the conjugated system of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
1H NMRAmide Proton (N-H)10.5 ppm
13C NMRCarbonyl Carbon (C=O)165.8 ppm
Cyano Carbon (C≡N)117.2 ppm
IRN-H Stretch3350 cm⁻¹
C=O Stretch1685 cm⁻¹
NO₂ Asymmetric Stretch1530 cm⁻¹
C≡N Stretch2230 cm⁻¹
UV-Visλmax345 nm

Reaction Pathway Analysis and Transition State Modeling for Synthetic Steps

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For the synthesis of this compound, which typically involves the acylation of 2-amino-5-nitrobenzonitrile (B98050) with benzoyl chloride, reaction pathway analysis can be performed. This involves identifying the transition state structures and calculating the activation energies for the proposed reaction mechanism. By modeling the potential energy surface of the reaction, the most favorable reaction pathway can be determined, providing valuable information for optimizing synthetic procedures.

Chemical Transformations and Synthetic Utility of N Benzoyl 2 Cyano 4 Nitroaniline

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group susceptible to a variety of transformations, including hydrolysis, reduction, and cycloaddition. Its reactivity in N-benzoyl 2-cyano-4-nitroaniline is modulated by the electronic effects of the N-benzoyl and nitro substituents on the aromatic ring.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids. The reaction progresses through an amide intermediate, which can sometimes be isolated under controlled conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which rearranges to a more stable amide. numberanalytics.com Further hydrolysis of the amide, which is often slower, cleaves the carbon-nitrogen bond to furnish the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For this compound, this would result in the formation of N-benzoyl-4-nitroanthranilic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide. numberanalytics.com Continued heating in the basic medium saponifies the amide to yield a carboxylate salt. chemguide.co.uk Acidification of the reaction mixture is then required to obtain the free carboxylic acid.

Amidation: Partial hydrolysis of the nitrile group to the corresponding amide, N-benzoyl 2-carboxamido-4-nitroaniline, can be achieved under milder conditions, often by limiting the amount of water or using specific catalysts.

Reduction of Nitrile to Amine or Aldehyde

The reduction of the nitrile group offers a pathway to amines or aldehydes, depending on the reagents employed. A key challenge in the reduction of the nitrile in this compound is achieving selectivity in the presence of the easily reducible nitro group.

Reduction to Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. youtube.com The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. However, LiAlH₄ would also reduce the nitro group and the amide carbonyl. Selective reduction of a nitrile in the presence of a nitro group is a known challenge, but specific reagent systems have been developed for this purpose. For instance, mixtures of sodium borohydride (B1222165) and a Lewis acid (like boron trifluoride etherate) have been shown to selectively reduce nitriles in nitrobenzonitriles under aprotic conditions. calvin.edu

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBALH). The reaction is typically carried out at low temperatures. DIBALH adds one hydride equivalent to the nitrile, forming an imine-aluminum complex which is stable until aqueous workup. Hydrolysis of this intermediate liberates the aldehyde. researchgate.net

Cycloaddition Reactions Involving the Cyano Moiety

The carbon-nitrogen triple bond of the cyano group can participate as a 2π component in cycloaddition reactions, such as the Diels-Alder reaction, to form heterocyclic systems. However, unactivated nitriles are generally poor dienophiles and enophiles. numberanalytics.com Their participation in such reactions often requires high temperatures or activation by an adjacent electron-withdrawing group or a Lewis acid.

Despite their low reactivity, strategies for involving unactivated nitriles in formal [2+2+2] cycloadditions to construct pyridine (B92270) rings have been developed. These methods proceed through pericyclic cascade mechanisms and demonstrate the potential for the cyano group to act as a cycloaddition partner even without strong activation. numberanalytics.com

Reactions of the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly influences the molecule's reactivity. It activates the aromatic ring for nucleophilic attack and is itself susceptible to reduction.

Reduction to Amino Group (e.g., formation of N-benzoyl 2-cyano-4-aminoaniline)

The reduction of an aromatic nitro group to an amine is one of the most important transformations in organic synthesis. A variety of methods are available for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups like nitriles and amides. nih.govrsc.org This transformation converts the strongly deactivating nitro group into a strongly activating amino group, fundamentally altering the chemical properties of the aromatic ring. The product of this reaction is N-benzoyl 2-cyano-4-aminoaniline.

Common methods for this selective reduction include:

Catalytic Hydrogenation: Using catalysts like palladium, platinum, or nickel on a carbon support (Pd/C, PtO₂, Raney Ni) with hydrogen gas is a common method. Specific catalytic systems, such as Ni(acac)₂ with polymethylhydrosiloxane (B1170920) (PMHS), have been shown to be highly effective for the chemoselective reduction of nitro compounds in the presence of nitriles and esters. rsc.org

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are widely used. The Béchamp reduction (Fe/HCl) is a cost-effective industrial process. d-nb.info

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., FeCl₃·6H₂O) can serve as a hydrogen source, avoiding the need for high-pressure hydrogenation equipment. researchgate.net

Borohydride Systems: While sodium borohydride (NaBH₄) alone does not reduce nitro groups, its reactivity can be enhanced with additives. Systems like NaBH₄/FeCl₂ have been developed for the selective reduction of nitroarenes, leaving ester groups intact. d-nb.info Similarly, NaBH₄ in the presence of Ni(PPh₃)₄ can effect the reduction. jsynthchem.com

The table below summarizes various reagent systems used for the selective reduction of aromatic nitro groups that would be applicable to the synthesis of N-benzoyl 2-cyano-4-aminoaniline.

Reagent SystemSolventTemperatureNotes
Ni(acac)₂ / PMHSTHF / H₂ORoom Temp.Excellent chemoselectivity for nitro group over nitriles and esters. rsc.org
Fe / NH₄ClEthanol / H₂ORefluxClassic, effective method for nitro reduction.
SnCl₂·2H₂OEthanolRefluxA standard method for selective nitro reduction.
H₂ / Pd/CEthanol or MethanolRoom Temp.Common catalytic hydrogenation; care must be taken to avoid nitrile reduction.
NaBH₄ / FeCl₂THF / H₂O0 °C to Room Temp.High selectivity for nitro group reduction in the presence of esters. d-nb.info

Nucleophilic Aromatic Substitution with Activated Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. rsc.org The nitro group is one of the most powerful activating groups for this reaction, stabilizing the negatively charged Meisenheimer complex intermediate through resonance. rsc.org For an SNAr reaction to proceed efficiently, a good leaving group (typically a halide) must be positioned ortho or para to the nitro group.

In the structure of this compound, there is no conventional leaving group like a halogen attached to the aromatic ring. The nitro group is para to the cyano group and meta to the N-benzoyl group. While the cyano group can, in some activated systems like pyridinium (B92312) ions, act as a leaving group, it is generally a poor one in benzene (B151609) derivatives. acs.org Therefore, a direct SNAr reaction where a nucleophile displaces another substituent is unlikely under standard conditions.

However, the presence of both the nitro and cyano groups makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. While a substitution reaction might not occur, the formation of a stable Meisenheimer-type adduct with a strong nucleophile is a possibility.

Reactivity at the Aniline (B41778) Nitrogen

The aniline nitrogen in this compound is significantly less reactive than in a primary or secondary amine due to several electronic factors.

1 Alkylation and Acylation Reactions

Further alkylation or acylation at the aniline nitrogen of this compound is generally not feasible. The nitrogen's lone pair of electrons is extensively delocalized through resonance with two powerful electron-withdrawing systems: the adjacent benzoyl carbonyl group and the nitro- and cyano-substituted aniline ring. This delocalization greatly reduces the nucleophilicity of the nitrogen atom. ncert.nic.in

Primary and secondary amines readily undergo acylation with reagents like acid chlorides and anhydrides to form amides. ncert.nic.in The parent compound, 2-cyano-4-nitroaniline, can be acylated to form this compound itself. google.com However, once the benzoyl group is in place, the resulting amide nitrogen is no longer sufficiently nucleophilic to react with another molecule of an alkyl or acyl halide under standard conditions. Any further transformation targeting this position would typically require prior hydrolysis of the existing amide bond to regenerate the more reactive secondary amine.

Cyclization Reactions and Heterocyclic Compound Formation Utilizing the this compound Scaffold

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds. These transformations typically involve the chemical modification of the nitro group, which then participates in an intramolecular cyclization reaction. A key first step in many of these synthetic routes is the reduction of the nitro group to a primary amine (-NH₂), creating the reactive intermediate N-benzoyl-2-cyano-1,4-diaminobenzene.

One major pathway involves the cyclization of N-acylated ortho-nitroaniline derivatives to form benzimidazoles. rsc.org Following the reduction of the nitro group, the newly formed aniline amine can nucleophilically attack the carbonyl carbon of the benzoyl group. Subsequent dehydration leads to the formation of a 2-phenyl-1H-benzo[d]imidazole ring system. This type of reaction demonstrates how the benzoyl group can be directly incorporated into a new heterocyclic ring.

Alternatively, the cyano group can participate in cyclization. For instance, tandem condensation and reductive cyclization of related N-cyano-2-nitrobenzimidates is an efficient route to N⁴-substituted 2,4-diaminoquinazolines. organic-chemistry.org By analogy, after reduction of the nitro group in this compound, the resulting ortho-diamino intermediate could undergo cyclization involving the cyano group to form substituted quinazoline (B50416) derivatives, which are important pharmacophores. organic-chemistry.org

The following table summarizes potential heterocyclic systems that could be derived from the title compound.

Starting MaterialKey TransformationPotential Heterocyclic Product
This compound1. Nitro Reduction 2. Intramolecular Cyclization (Amine + Carbonyl)2-Phenyl-1H-benzo[d]imidazol-5-amine derivatives
This compound1. Nitro Reduction 2. Intramolecular Cyclization (Amine + Cyano)2,4-Diaminoquinazoline derivatives (after further steps)
This compound1. Nitro Reduction 2. Reaction with elemental sulfurBenzothiazole derivatives

Role as a Precursor in Complex Molecule Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic structures. While its parent compound, 2-cyano-4-nitroaniline, is a known intermediate for producing disperse dyes, google.comgoogle.com the addition of the benzoyl group provides a handle for different and more complex synthetic strategies.

The transformations discussed—hydrolysis, cyclization, and substitution—highlight its utility. Hydrolysis allows for the controlled deprotection of the aniline nitrogen, which could be a step in a multi-step synthesis requiring sequential functionalization. More significantly, its role as a scaffold for building fused heterocyclic systems like benzimidazoles and quinazolines is of great interest. rsc.orgorganic-chemistry.org These core structures are prevalent in many biologically active compounds and materials. For example, the synthesis of various N-benzylic heterocycles and meta-hetarylanilines from substituted aniline precursors underscores the importance of such building blocks in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

The strategic placement of the cyano, nitro, and benzoyl groups allows for a range of selective chemical reactions. The nitro group can be reduced to an amine, which can then trigger cyclization with either the cyano or the benzoyl group. This makes this compound a tailored precursor for accessing complex molecular architectures that would be difficult to synthesize through other methods.

Advanced Methodological Approaches in Studying N Benzoyl 2 Cyano 4 Nitroaniline

Chromatography-Mass Spectrometry (LC-MS/GC-MS) for Purity Assessment and Reaction Monitoring

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of organic compounds. These techniques are indispensable for both the qualitative and quantitative assessment of N-benzoyl 2-cyano-4-nitroaniline, providing crucial data on its purity and the progress of its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for a thermally sensitive and relatively polar molecule like this compound. The separation of the compound from starting materials, by-products, and intermediates can be achieved on a reversed-phase column. The subsequent detection by mass spectrometry allows for the unambiguous identification of the target compound based on its mass-to-charge ratio (m/z). High-resolution mass spectrometry can further confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, assuming the compound exhibits sufficient volatility and thermal stability. For purity assessment, a validated method would allow for the detection and quantification of any impurities, which is critical for its application in further research or as a building block in more complex syntheses.

During reaction monitoring, small aliquots of a reaction mixture can be periodically withdrawn, quenched, and analyzed. This provides a snapshot of the reaction's progress, showing the consumption of reactants and the formation of this compound and any side products over time. This data is vital for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Table 1: Hypothetical LC-MS Data for Purity Analysis of a Synthesis Batch of this compound

Retention Time (min)Observed m/zTentative IdentificationRelative Abundance (%)
2.5154.034-nitroaniline (B120555) (Starting Material)0.5
4.8131.04Benzoyl chloride (Starting Material)0.2
8.2281.06This compound99.2
9.5299.07Hydrolyzed by-product0.1

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Studies

While chromatographic methods provide discrete data points, in situ spectroscopic techniques offer a continuous, real-time window into the reaction vessel. This allows for a more dynamic and detailed understanding of the reaction kinetics and mechanism for the formation of this compound.

Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy are powerful tools for this purpose. By inserting a probe directly into the reaction mixture, the characteristic vibrational bands of reactants, intermediates, and the final product can be monitored simultaneously and continuously. For instance, the disappearance of the N-H stretching vibrations of the starting aniline (B41778) and the appearance of the characteristic nitrile (C≡N) and amide carbonyl (C=O) stretches of this compound can be tracked in real-time.

This continuous data stream is invaluable for kinetic studies. The rate of formation of the product can be determined under various conditions to elucidate the reaction order, activation energy, and the effect of catalysts. This detailed kinetic profile is essential for understanding the reaction mechanism and for scaling up the synthesis safely and efficiently.

Table 2: Illustrative Spectroscopic Data for Monitoring the Synthesis of this compound

Functional GroupSpectroscopic TechniqueWavenumber (cm⁻¹)Observation during Reaction
N-H (amine)FTIR~3400-3300Intensity decreases
C≡N (nitrile)FTIR/Raman~2230-2210Intensity increases
C=O (amide)FTIR~1680-1650Intensity increases
NO₂ (nitro)FTIR~1530-1500 & ~1350-1330Intensity remains relatively stable

Flow Chemistry Applications for Continuous Synthesis and Process Optimization

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology offers several advantages for the synthesis of this compound, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up.

The synthesis of this compound can be adapted to a flow process where streams of the precursor aniline and the acylating agent are mixed and then passed through a heated reactor coil. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates and the reactor volume. This allows for rapid optimization of reaction conditions.

Process optimization in a flow system can be highly automated. By integrating online analytical techniques, such as the in situ spectroscopy discussed previously, a feedback loop can be created. The real-time analytical data can be used to automatically adjust process parameters like temperature, flow rate, and stoichiometry to maintain optimal output and purity. This leads to a more efficient and reproducible synthesis of this compound.

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

ParameterBatch SynthesisFlow SynthesisAdvantage of Flow
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratioEnhanced safety, reduced side reactions
Reaction Time Typically hoursMinutesFaster process, higher throughput
Scalability Difficult, requires re-optimization"Scaling out" by running longer or in parallelEasier and more predictable scale-up
Process Control Manual or semi-automatedFully automatable with feedback loopsHigher consistency and reproducibility
Safety Large volumes of reagentsSmall reaction volumes at any given timeMinimized risk of thermal runaway

Future Research Directions and Unexplored Avenues for N Benzoyl 2 Cyano 4 Nitroaniline

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of the precursor, 2-cyano-4-nitroaniline, typically involves the nitration of o-chlorobenzonitrile using a mixture of concentrated nitric and sulfuric acids, followed by an ammonolysis step where the chlorine atom is displaced by an amino group. patsnap.comgoogle.com The final step is the N-benzoylation of the resulting aniline (B41778). Future research should focus on rendering this multi-step process greener and more efficient.

Key areas for development include:

Alternative Nitrating Agents: Moving away from the hazardous and waste-intensive mixed-acid system is a priority. nih.gov Research into solid acid catalysts (e.g., zeolites, montmorillonite (B579905) clays) google.com, nitronium salts (e.g., NO₂BF₄) numberanalytics.com, and milder nitrating systems like nitric acid with acetic anhydride (B1165640) or dinitrogen pentoxide could reduce corrosive waste and improve safety. rsc.orgwikipedia.org

Green Solvents: The use of halogenated solvents in the current process should be replaced. patsnap.com Investigating greener alternatives such as ionic liquids or perfluorocarbons, which are inert and easily recyclable, could significantly lower the environmental footprint. rsc.orggoogle.com

Biocatalysis: The enzymatic nitration of aromatic compounds is an emerging field that offers high selectivity under mild, aqueous conditions. digitellinc.comacs.orgresearchgate.net Exploring the use of nitrating enzymes, such as those derived from peroxidases, could revolutionize the synthesis of the nitroaromatic precursor.

Improved Ammonolysis: The ammonolysis step is often conducted under high pressure and temperature. google.com Research into catalytic systems that could facilitate this nucleophilic aromatic substitution under milder conditions would be beneficial for energy efficiency and safety.

Efficient N-Benzoylation: The final benzoylation step, a Schotten-Baumann type reaction, can be optimized by using alternative catalysts to the traditional sodium hydroxide (B78521) or pyridine (B92270), potentially including enzymatic approaches for greater control and reduced waste. unacademy.comuomustansiriyah.edu.iqyoutube.com

Table 1: Comparison of Current vs. Proposed Sustainable Synthetic Parameters

Parameter Current Method Proposed Future Direction
Nitrating Agent Concentrated H₂SO₄/HNO₃ google.com Solid acid catalysts, NO₂BF₄, Biocatalysis google.comnumberanalytics.comdigitellinc.com
Solvent Halogenated solvents (e.g., Dichloroethane) patsnap.com Ionic liquids, Perfluorocarbons, Water rsc.orggoogle.com
Ammonolysis Conditions High temperature and pressure google.com Catalytic ammonolysis at lower temperature/pressure
Benzoylation Catalyst NaOH, Pyridine uomustansiriyah.edu.iq Enzymatic catalysts, recyclable base catalysts
Waste Profile High volume of acidic, corrosive waste Reduced acid waste, recyclable solvents and catalysts

Comprehensive Mechanistic Understanding of Key Chemical Transformations

A thorough mechanistic understanding of the reactions involved in the synthesis of N-benzoyl 2-cyano-4-nitroaniline is currently lacking. Future research should employ a combination of kinetic studies, spectroscopic analysis (like in-situ NMR), and computational modeling to elucidate the pathways of the core transformations. researchgate.net

Nitration Regioselectivity: While the nitration of o-chlorobenzonitrile is established, a detailed study of the factors governing the regioselectivity is crucial for maximizing the yield of the desired 2-chloro-5-nitrobenzonitrile (B92243) isomer and minimizing by-products.

Ammonolysis Mechanism: The nucleophilic aromatic substitution of the chloro group by ammonia (B1221849) is the key step in forming the aniline precursor. wikipedia.org Mechanistic studies should focus on identifying the intermediates (e.g., Meisenheimer complexes) and understanding the role of the electron-withdrawing cyano and nitro groups in activating the ring toward substitution.

N-Benzoylation Kinetics: Investigating the kinetics of the N-benzoylation reaction can help optimize reaction conditions. vedantu.com Understanding how the electronic properties of the substituted aniline affect its nucleophilicity and reaction rate with benzoyl chloride is essential for improving efficiency.

Exploration of Novel Chemical Reactivities and Derivatization Strategies

The this compound molecule possesses three distinct functional groups—nitro, cyano, and amide—each offering a handle for further chemical modification. A systematic exploration of the reactivity of these groups is a promising avenue for future research.

Nitro Group Reduction: The selective reduction of the nitro group to an amine would yield N-benzoyl-4-amino-2-cyanobenzanilide. This new diamine derivative could be a valuable monomer for polyamides or a precursor for diazonium salts, enabling a wide range of subsequent reactions.

Cyano Group Transformation: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Each of these transformations would lead to a new class of derivatives with different properties and potential applications.

Amide Bond Cleavage: While stable, the amide bond can be hydrolyzed under certain conditions to regenerate 2-cyano-4-nitroaniline, which could be useful in scenarios where the benzoyl group is used as a temporary protecting group.

Aromatic Ring Substitution: Although the aromatic ring is electron-deficient, exploring its reactivity towards powerful nucleophiles or in metal-catalyzed cross-coupling reactions could yield novel, highly functionalized aromatic structures.

Integration with Modern Synthetic Methodologies and Catalysis

Adopting modern synthetic technologies can significantly improve the safety, efficiency, and scalability of processes involving this compound.

Flow Chemistry: Nitration reactions are notoriously exothermic and can be hazardous on a large scale. beilstein-journals.orgresearchgate.net Performing the nitration step in a continuous flow reactor offers superior temperature control, enhanced safety, and improved reproducibility, minimizing the risk of runaway reactions. vapourtec.comewadirect.comacs.org

Photocatalysis and Electrocatalysis: These emerging fields offer novel ways to activate molecules. For instance, photocatalytic methods could be developed for the reduction of the nitro group or for C-H functionalization of the aromatic ring under mild conditions.

Potential for Derivatization in the Development of Advanced Chemical Intermediates

The structural features of this compound, particularly its "push-pull" electronic nature (electron-donating amide nitrogen and electron-withdrawing nitro and cyano groups), make it an intriguing scaffold for creating advanced materials. The precursor, 2-cyano-4-nitroaniline, is already an important dye intermediate. patsnap.comgoogle.com

Future research should focus on leveraging this structure to develop:

High-Performance Pigments: Derivatization of the core molecule could lead to new organic pigments with enhanced properties like lightfastness, thermal stability, and specific color characteristics.

Functional Materials: The molecule's polarity suggests potential for applications in non-linear optics or as a component in other functional organic materials. Modification of the benzoyl group or transformation of the existing functional groups could be used to tune these properties.

Pharmaceutical and Agrochemical Scaffolds: The nitroaniline moiety is present in various biologically active compounds. Using this compound as a starting point, a library of derivatives could be synthesized and screened for potential pharmaceutical or agrochemical applications.

Table 2: Potential Derivatization Strategies and Target Applications

Functional Group Derivatization Reaction Potential Application of Product
Nitro Group Reduction to Amine Monomer for polymers, Precursor for azo dyes
Cyano Group Hydrolysis to Carboxylic Acid Intermediate for polyesters/polyamides, Medicinal chemistry scaffold
Cyano Group Reduction to Aminomethyl Building block for chelating agents, Pharmaceutical precursor
Aromatic Ring Further Substitution Tuning of electronic/optical properties for functional materials
Benzoyl Group Substitution on its ring Fine-tuning solubility and physical properties

Q & A

Q. What are the established synthetic routes for N-benzoyl 2-cyano-4-nitroaniline, and which characterization techniques are critical for confirming its structural integrity?

this compound is synthesized via benzoylation of 2-cyano-4-nitroaniline, typically using benzoyl chloride under basic conditions (e.g., pyridine or NaOH). Key intermediates and products are characterized using IR spectroscopy (to confirm carbonyl and nitro groups), ¹H/¹³C NMR (to verify aromatic substitution patterns and benzoyl integration), mass spectrometry (for molecular ion confirmation), and elemental analysis (to validate purity). Contaminants such as hydrolyzed byproducts (e.g., 2-carbamoyl derivatives) must be ruled out using HPLC or TLC .

Q. How do the electron-withdrawing groups (nitro, cyano) influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

The nitro (-NO₂) and cyano (-CN) groups at the 4- and 2-positions, respectively, create a strongly electron-deficient aromatic ring. This directs EAS reactions to the remaining activated positions (e.g., para to nitro or meta to cyano). For example, halogenation or nitration requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-substitution. Solvent polarity (e.g., DMF vs. DCM) and temperature must be optimized to balance reactivity and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the thermal stability of this compound derivatives?

Discrepancies often arise from incomplete modeling of intermolecular interactions (e.g., hydrogen bonding or π-stacking). To address this:

  • Perform DFT calculations with dispersion corrections (e.g., D3-BJ) to account for non-covalent interactions.
  • Validate predictions using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres.
  • Cross-reference crystallographic data (e.g., X-ray diffraction) to identify stabilizing motifs, such as the R⁴₄(28) ring stacking observed in nitroaniline derivatives .

Q. What strategies optimize diazotization conditions for this compound to minimize hydrolysis to 2-carbamoyl derivatives?

Hydrolysis of the cyano group to carbamoyl (-CONH₂) can occur during diazotization with nitrosyl sulfuric acid (NOHSO₄). Mitigation strategies include:

  • Reducing reaction temperature (<50°C) to slow hydrolysis kinetics.
  • Shortening reaction time (<2 hours) and using anhydrous solvents (e.g., glacial acetic acid).
  • Monitoring pH to maintain acidic conditions (pH < 2), as alkaline environments accelerate hydrolysis. Post-reaction quenching with ice and immediate coupling to acetoacetarylide derivatives can preserve diazo integrity .

Q. How should researchers validate mutagenic potential when Ames test results conflict with in silico toxicity predictions for this compound?

  • Experimental Replication : Repeat Ames tests using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction).
  • In Silico Refinement : Use consensus models (e.g., Derek Nexus, ToxTree) to assess nitro-reduction potential and aromatic amine formation.
  • Secondary Assays : Conduct micronucleus tests or Comet assays to evaluate clastogenicity. Cross-reference with structural analogs (e.g., 2,6-dicyano-4-nitroaniline) to identify structure-activity relationships .

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